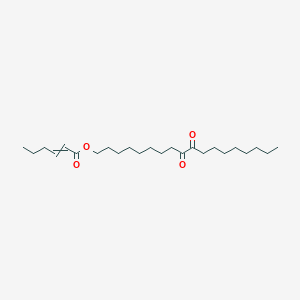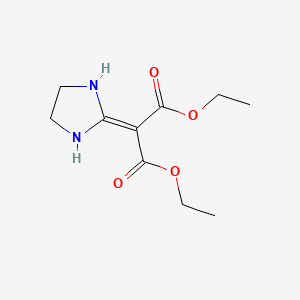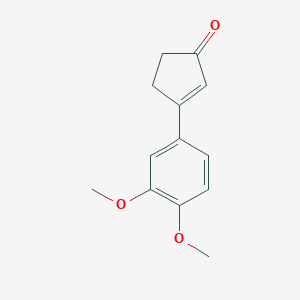
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows: [ \text{H-SiR}_3 + \text{CH}_2=\text{CH-R’} \rightarrow \text{R}_3\text{Si-CH}_2\text{CH}_2\text{R’} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as platinum on carbon or rhodium complexes can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the silicon-containing groups to their corresponding silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
- Ethenyl(trimethyl)silane
- Phenyl(trimethyl)silane
- Methyl(phenyl)silane
Comparison: Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is unique due to the combination of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to the silicon atom. This structural diversity imparts distinct chemical properties, such as enhanced reactivity and stability, compared to simpler organosilicon compounds like ethenyl(trimethyl)silane or phenyl(trimethyl)silane.
Eigenschaften
CAS-Nummer |
112919-04-7 |
|---|---|
Molekularformel |
C12H16Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
ethenyl-methyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h4-10H,1-2,11H2,3H3 |
InChI-Schlüssel |
ZTEHHTFYSHXMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC=C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

